2,2',4,4'-Tetrabromodiphenyl ether 2,2',4,4'-Tetrabromodiphenyl ether 2,2',4,4'-Tetrabromodiphenyl ether is an organobromine compound and an aromatic ether.
1, 1'-Oxybis[2, 4-dibromobenzene], also known as 2, 2', 4, 4'-tetrabromodiphenyl ether or pbde 47, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 1, 1'-Oxybis[2, 4-dibromobenzene] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 1'-Oxybis[2, 4-dibromobenzene] has been primarily detected in blood. Within the cell, 1, 1'-oxybis[2, 4-dibromobenzene] is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 5436-43-1
VCID: VC20887617
InChI: InChI=1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H
SMILES: C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br
Molecular Formula: C12H6Br4O
Molecular Weight: 485.79 g/mol

2,2',4,4'-Tetrabromodiphenyl ether

CAS No.: 5436-43-1

Cat. No.: VC20887617

Molecular Formula: C12H6Br4O

Molecular Weight: 485.79 g/mol

* For research use only. Not for human or veterinary use.

2,2',4,4'-Tetrabromodiphenyl ether - 5436-43-1

Specification

Description 2,2',4,4'-Tetrabromodiphenyl ether is an organobromine compound and an aromatic ether.
1, 1'-Oxybis[2, 4-dibromobenzene], also known as 2, 2', 4, 4'-tetrabromodiphenyl ether or pbde 47, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 1, 1'-Oxybis[2, 4-dibromobenzene] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 1'-Oxybis[2, 4-dibromobenzene] has been primarily detected in blood. Within the cell, 1, 1'-oxybis[2, 4-dibromobenzene] is primarily located in the membrane (predicted from logP).
CAS No. 5436-43-1
Molecular Formula C12H6Br4O
Molecular Weight 485.79 g/mol
IUPAC Name 2,4-dibromo-1-(2,4-dibromophenoxy)benzene
Standard InChI InChI=1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H
Standard InChI Key XYBSIYMGXVUVGY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br
Canonical SMILES C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br
Melting Point 82-82.5°C

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